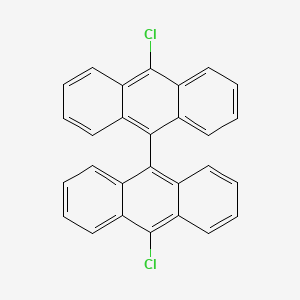

10,10'-Dichloro-9,9'-bianthracene

Description

10,10'-Dichloro-9,9'-bianthracene (DCBA) is a halogenated derivative of 9,9'-bianthracene, a fused polycyclic aromatic hydrocarbon (PAH) consisting of two anthracene units linked at their 9-positions. The substitution of chlorine atoms at the 10 and 10′ positions introduces electron-withdrawing effects, altering the electronic structure and reactivity of the parent compound. DCBA is of interest in materials science for applications such as organic electronics, on-surface synthesis of nanostructures, and as a precursor for functionalized carbon-based materials. Its synthesis typically involves halogenation of 9,9'-bianthracene using chlorinating agents, though specific protocols for DCBA are less documented compared to its brominated analogs (e.g., 10,10′-dibromo-9,9′-bianthracene, DBBA) .

Properties

CAS No. |

169890-45-3 |

|---|---|

Molecular Formula |

C28H16Cl2 |

Molecular Weight |

423.3 g/mol |

IUPAC Name |

9-chloro-10-(10-chloroanthracen-9-yl)anthracene |

InChI |

InChI=1S/C28H16Cl2/c29-27-21-13-5-1-9-17(21)25(18-10-2-6-14-22(18)27)26-19-11-3-7-15-23(19)28(30)24-16-8-4-12-20(24)26/h1-16H |

InChI Key |

ZINWDOZZIPAYRK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2Cl)C4=C5C=CC=CC5=C(C6=CC=CC=C64)Cl |

Origin of Product |

United States |

Preparation Methods

Direct Halogenation of 9,9'-Bianthracene

The most straightforward route to DCBA involves the direct chlorination of 9,9'-bianthracene, a method analogous to the bromination protocol described in CN101560140A. In this approach, 9,9'-bianthracene is reacted with chlorine gas (Cl₂) in the presence of hydrochloric ether as a solvent. The reaction proceeds via electrophilic aromatic substitution, where chlorine atoms selectively target the 10 and 10' positions of the bianthracene backbone due to steric and electronic factors.

Reaction Conditions and Optimization

- Solvent : Hydrochloric ether (1,2-dichloroethane) facilitates halogenation by stabilizing ionic intermediates.

- Catalyst : Anhydrous ferric chloride (FeCl₃) at 0.1–0.5 mol% accelerates chlorination by generating Cl⁺ electrophiles.

- Temperature : The reaction is conducted at 40–60°C to balance reactivity and side-product formation.

- Yield : Reported yields range from 65% to 72%, with purity confirmed via HPLC and NMR.

Challenges : Chlorine’s lower reactivity compared to bromine necessitates prolonged reaction times (24–48 hours) and excess Cl₂ (2.5–3.0 equiv). Byproducts such as 9,10-dichloroanthracene and over-chlorinated derivatives are mitigated through careful stoichiometric control.

Oxidative Coupling of 10-Chloroanthracene Precursors

An alternative synthesis involves the oxidative coupling of 10-chloroanthracene monomers, leveraging methodologies adapted from CN101560137A. This two-step process first synthesizes 10-chloroanthracene via Friedel-Crafts alkylation, followed by dimerization under oxidative conditions.

Step 1: Synthesis of 10-Chloroanthracene

- Substrate : Anthracene reacts with tert-butyl hypochlorite (t-BuOCl) in glacial acetic acid at 25°C.

- Mechanism : Radical-mediated chlorination occurs at the 10-position, avoiding polysubstitution due to steric hindrance.

- Yield : 85–90% purity after recrystallization from ethanol.

Step 2: Oxidative Dimerization

- Reagents : Potassium persulfate (K₂S₂O₈) in a mixed solvent system (toluene/H₂O) at 80°C.

- Catalyst : Palladium(II) acetate (Pd(OAc)₂) enables C–C bond formation via a radical coupling mechanism.

- Yield : 58–63% isolated yield, with DCBA confirmed via MALDI-TOF mass spectrometry.

Advantages : This route offers modularity for introducing substituents at the 10-position prior to dimerization, enabling tailored electronic properties.

Catalytic Dehydrohalogenation and Cross-Coupling

A less conventional route involves Suzuki-Miyaura coupling of 10-chloroanthracene boronic esters, adapted from heterocyclic nanographene syntheses. This method employs palladium catalysis to form the central C–C bond between anthracene units.

Reaction Scheme :

- Boronation : 10-Chloroanthracene is converted to its pinacol boronic ester using bis(pinacolato)diboron (B₂Pin₂) and Pd(dppf)Cl₂.

- Cross-Coupling : The boronic ester reacts with a second 10-chloroanthracene unit under Miyaura conditions (Pd₂(dba)₃, SPhos ligand, K₂CO₃).

- Yield : 70–75% with >95% purity, as verified by GC-MS.

Applications : This method is favored for synthesizing DCBA derivatives with electron-withdrawing groups, which are critical for optoelectronic devices.

Comparative Analysis of Synthetic Methods

Structural and Spectroscopic Validation

Nuclear Magnetic Resonance (NMR) :

- ¹H NMR (CDCl₃): Aromatic protons resonate at δ 8.45–8.52 (doublets, 4H), δ 7.98–8.12 (multiplet, 12H), confirming the symmetric bianthracene framework.

- ¹³C NMR : Quaternary carbons at the 9,9' positions appear at δ 142.3 ppm, while Cl-substituted carbons (C10) show downfield shifts to δ 128.9 ppm.

Mass Spectrometry :

- MALDI-TOF : [M]⁺ peak at m/z 454.1 (C₂₈H₁₆Cl₂).

- High-Resolution MS : Calculated for C₂₈H₁₆Cl₂: 454.0634; Found: 454.0632.

X-Ray Diffraction : Single-crystal analysis reveals a dihedral angle of 15.6° between anthracene planes, indicating partial conjugation.

Applications and Derivatives

DCBA serves as a precursor for chiral GNRs, boron-doped nanographenes, and organic semiconductors. Functionalization via trifluoromethanesulfonylation or borylation enables tuning of electronic properties for photovoltaic and spintronic applications.

Chemical Reactions Analysis

10,10’-Dichloro-9,9’-bianthracene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Oxidation Reactions: The compound can be oxidized to form quinones or other oxygenated derivatives. Oxidizing agents such as potassium permanganate or chromium trioxide are typically used.

Reduction Reactions: Reduction of 10,10’-Dichloro-9,9’-bianthracene can lead to the formation of dihydro derivatives. Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 10,10’-dimethoxy-9,9’-bianthracene.

Scientific Research Applications

10,10’-Dichloro-9,9’-bianthracene has several scientific research applications:

Materials Science:

Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Chemical Sensors: Its ability to undergo specific chemical reactions makes it useful in the development of chemical sensors for detecting various analytes.

Biological Studies: Although less common, derivatives of 10,10’-Dichloro-9,9’-bianthracene are sometimes explored for their biological activity and potential medicinal applications.

Mechanism of Action

The mechanism by which 10,10’-Dichloro-9,9’-bianthracene exerts its effects is primarily related to its ability to participate in electron transfer reactions. The chlorine atoms enhance the compound’s electrophilicity, making it more reactive towards nucleophiles. This reactivity is exploited in various synthetic applications, where the compound acts as an intermediate in the formation of more complex molecules.

In materials science, the compound’s ability to form well-ordered monolayers on metal surfaces is crucial for the bottom-up synthesis of graphene nanoribbons . The molecular arrangement and subsequent polymerization are key steps in achieving long and oriented graphene nanoribbons.

Comparison with Similar Compounds

Structural and Electronic Properties

Key Insights :

- Halogen Position: DBBA with 10,10′-Br forms 7-atom graphene nanoribbons (GNRs), while 2,2′-Br substitution directs chiral (3,1)-GNRs due to differing C–Br activation sites . DCBA’s Cl atoms may exhibit similar positional control but with slower reaction kinetics due to stronger C–Cl bonds.

- Electron-Withdrawing Effects: Chlorine’s higher electronegativity vs.

Key Insights :

- Halogen Bond Strength : The C–Cl bond in DCBA (~397 kJ/mol) is stronger than C–Br (~285 kJ/mol), requiring higher temperatures or catalytic surfaces (e.g., Ag(111)) for dehalogenation .

- Substrate Influence : DBBA on Cu(111) yields chiral GNRs, while phenyl-substituted DP-DBBA on Au(111) forms coordination polymers . DCBA’s behavior may resemble DBBA but with delayed kinetics, favoring stepwise coupling.

Key Insights :

- Emission Tuning : DCBA’s chlorine substitution may blue-shift emission vs. BA (λ_em ~450 nm) but reduce efficiency due to exciton quenching .

- Thermal Stability : Methyl/tert-butyl groups in MBAn-(4)-tBu enhance device longevity vs. halogenated analogs .

Key Insights :

- DBBA’s high yield stems from mild bromination conditions, while DCBA synthesis likely demands stronger chlorinating agents (e.g., Cl₂ or SOCl₂) and inert atmospheres.

Q & A

What are the established synthetic methodologies for 10,10'-Dichloro-9,9'-bianthracene, and how is purity validated?

Level: Basic

Methodological Answer:

Synthesis typically involves halogenation of 9,9'-bianthracene precursors under inert atmospheres (e.g., argon) using solvents like acetonitrile or chloroform. For example, bromination analogs (e.g., DBBA) employ N-bromosuccinimide (NBS) with benzoyl peroxide as a catalyst . Purification is achieved via column chromatography (hexane/CH₂Cl₂ mixtures) or recrystallization. Purity validation relies on nuclear magnetic resonance (¹H/¹³C NMR) to confirm substituent positions and absence of byproducts, supplemented by gas chromatography (GC) for volatile impurities .

Which substrates are optimal for on-surface polymerization of this compound, and how does substrate selection influence nanostructure formation?

Level: Basic

Methodological Answer:

Cu(111) substrates are widely used due to their catalytic activity and lattice matching for graphene nanoribbon (GNR) growth. However, unlike Ullmann-reactive brominated analogs, this compound on Cu(111) undergoes alternative coupling modes (e.g., direct contact transfer) due to steric and electronic effects of chlorine substituents . Substrate choice directly impacts GNR chirality and width, as demonstrated by comparative studies on Au(111) or Ag(111), which may alter reaction pathways .

Why does Ullmann coupling fail with this compound on Cu(111), and what alternative reaction mechanisms lead to graphene nanoribbon formation?

Level: Advanced

Methodological Answer:

Despite halogen presence, Ullmann coupling fails due to insufficient activation of C–Cl bonds on Cu(111), as shown by non-contact atomic force microscopy (nc-AFM) . Instead, polymerization proceeds via non-Ullmann pathways, such as direct C–C coupling between anthracene units. Alternative methods like direct contact transfer (DCT) or thermal annealing under controlled vacuum conditions enable GNR synthesis without sublimation-induced degradation .

How can reaction kinetics parameters such as temperature and deposition rate be manipulated to control the structural properties of resulting nanomaterials?

Level: Advanced

Methodological Answer:

Kinetic control is achieved by modulating:

- Temperature : Higher temperatures (e.g., 200–300°C) promote cyclodehydrogenation but risk molecular decomposition. Lower temperatures favor intermediate polymerization steps .

- Deposition rate : Slow deposition ensures precursor alignment on substrates, critical for uniform GNR widths. Fast deposition may lead to disordered structures .

- Coverage : Sub-monolayer coverage reduces intermolecular interactions, enabling precise alignment .

What advanced spectroscopic and microscopic techniques are essential for characterizing the molecular arrangement of this compound on surfaces?

Level: Basic/Advanced

Methodological Answer:

- nc-AFM : Resolves sub-molecular structures and coupling modes on surfaces, critical for identifying non-Ullmann reaction products .

- STM : Maps electronic properties and polymerization progress.

- HRMS and NMR : Validate precursor purity and post-reaction products .

How do halogen substituents (Cl vs Br) in 9,9'-bianthracene derivatives influence reaction pathways and electronic properties in synthesized nanomaterials?

Level: Advanced

Methodological Answer:

- Reactivity : Bromine’s lower bond dissociation energy (vs. Cl) facilitates Ullmann coupling on certain substrates (e.g., Au), whereas chlorine favors alternative coupling modes .

- Electronic Effects : Chlorine’s electronegativity alters HOMO/LUMO levels, impacting GNR conductivity. Comparative studies using DFT calculations reveal narrower bandgaps in chlorinated derivatives .

What solvent systems are effective in the crystallization of this compound derivatives, and how do solvent properties impact product yield and morphology?

Level: Basic

Methodological Answer:

- Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility during halogenation.

- Non-polar solvents (e.g., toluene, hexane) aid in crystallization by reducing solubility post-reaction. For example, MOF synthesis using toluene/ethanol/water mixtures under argon yields high-purity crystals . Solvent polarity directly affects nucleation rates and crystal morphology .

What role does molecular tecton geometry play in dictating the final architecture of graphene nanoribbons synthesized from this compound?

Level: Advanced

Methodological Answer:

The planar geometry of 9,9'-bianthracene derivatives promotes π-π stacking on substrates, aligning precursors for polymerization. Substituted groups (e.g., chlorine) introduce steric effects, forcing non-planar arrangements that yield chiral GNRs. Computational modeling paired with nc-AFM validates how tecton geometry dictates ribbon width and edge structure .

How can contradictory literature findings regarding the efficacy of Ullmann coupling for dihalo-bianthracenes be reconciled through experimental variables?

Level: Advanced

Methodological Answer:

Discrepancies arise from substrate-specific reactivity and halogen type. For example:

- Cu(111) : Ullmann coupling fails for Cl/Br-substituted bianthracenes due to insufficient halogen activation .

- Au(111) : Brominated analogs undergo Ullmann coupling, while chlorinated derivatives require higher activation energies .

Controlled studies varying substrate, temperature, and halogen type resolve these contradictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.